molecular formula C4H7NO4 B119659 Acetic acid, (formylmethylamino)hydroxy-(9CI) CAS No. 155256-58-9

Acetic acid, (formylmethylamino)hydroxy-(9CI)

Cat. No.: B119659
CAS No.: 155256-58-9
M. Wt: 133.1 g/mol
InChI Key: SJPCSNZIWDYXOV-UHFFFAOYSA-N
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Description

Formyl(methyl)aminoacetic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formyl(methyl)aminoacetic acid can be achieved through several methods. One common approach involves the reaction of formic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Formyl(methyl)aminoacetic acid often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process is designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Formyl(methyl)aminoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl derivatives, while substitution reactions can produce a range of substituted amino acids.

Scientific Research Applications

Formyl(methyl)aminoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of Formyl(methyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Glycine: An amino acid with a similar structure but lacking the formyl group.

    Alanine: Another amino acid with a methyl group but without the formyl and hydroxyl groups.

    Serine: Contains a hydroxyl group but differs in the side chain structure.

Uniqueness

Formyl(methyl)aminoacetic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar amino acids.

Properties

CAS No.

155256-58-9

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

IUPAC Name

2-[formyl(methyl)amino]-2-hydroxyacetic acid

InChI

InChI=1S/C4H7NO4/c1-5(2-6)3(7)4(8)9/h2-3,7H,1H3,(H,8,9)

InChI Key

SJPCSNZIWDYXOV-UHFFFAOYSA-N

SMILES

CN(C=O)C(C(=O)O)O

Canonical SMILES

CN(C=O)C(C(=O)O)O

Synonyms

Acetic acid, (formylmethylamino)hydroxy- (9CI)

Origin of Product

United States

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